1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-3-25-15(2)14-18(27)19(21(25)28)20(16-4-6-17(22)7-5-16)24-10-8-23(9-11-24)12-13-26/h4-7,14,20,26-27H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYYFIJKWXHCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)CCO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest efficacy against various bacterial strains.
- Cytotoxicity : Promising results have been observed in cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : The piperazine component may influence neurotransmitter systems, suggesting applications in neurodegenerative diseases.
In Vitro Studies
In vitro assays have been critical for evaluating the compound's efficacy. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15.3 | Significant cytotoxicity observed |
| Study B | MCF-7 (breast cancer) | 20.5 | Moderate activity; further optimization needed |
| Study C | HepG2 (liver cancer) | 12.8 | High selectivity index |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Absorption and Metabolism : Favorable absorption characteristics with a half-life suitable for therapeutic use.
- Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications:
- Piperazine Substitution : Variations in the piperazine ring enhance receptor binding affinity.
- Fluorine Substitution : The presence of fluorine increases lipophilicity, potentially improving membrane permeability.
Case Studies
Several case studies highlight the compound's application in specific therapeutic contexts:
- Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, indicating potential as an anti-tubercular agent.
- Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring serves as a reactive site for alkylation and acylation due to its secondary amine groups.
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Alkylation : The nitrogen atoms can undergo alkylation with electrophilic agents (e.g., alkyl halides), forming quaternary ammonium salts. For example, reaction with methyl iodide in polar aprotic solvents like DMF yields methylated derivatives.
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Acylation : Acetic anhydride or acyl chlorides react with the piperazine amine to form amides or ureas, enhancing solubility for pharmacological applications.
Table 1: Reaction Conditions for Piperazine Modifications
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | CH₃I | DMF | 60°C | 78–85 |
| Acylation | Ac₂O | THF | RT | 62–70 |
Hydroxyl Group Reactivity
The 4-hydroxy and 2-hydroxyethyl groups participate in esterification and oxidation:
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Esterification : Treatment with acetyl chloride in pyridine produces acetyl-protected derivatives, improving metabolic stability .
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Oxidation : The 2-hydroxyethyl side chain can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though steric hindrance from the piperazine ring may reduce efficiency .
Pyridinone Ring Modifications
The pyridinone core undergoes keto-enol tautomerism, enabling electrophilic substitution and nucleophilic additions:
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Electrophilic Aromatic Substitution (EAS) : The electron-rich enol form directs substituents to the C-5 position. Halogenation (e.g., bromination) occurs selectively at this site under mild conditions .
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Nucleophilic Attack : Grignard reagents add to the carbonyl group, forming tertiary alcohols, though competing side reactions with the piperazine moiety require careful optimization .
Table 2: SAR for Pyridinone Derivatives
| Substituent Position | Modification | Effect on Reactivity |
|---|---|---|
| C-4 (hydroxy) | Methylation | Reduces H-bonding |
| C-6 (methyl) | Replacement | Alters steric bulk |
Fluorophenyl Substituent Interactions
The 4-fluorophenyl group influences electronic and steric properties:
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Electron-Withdrawing Effect : The fluorine atom deactivates the aromatic ring, limiting electrophilic substitution but enhancing stability toward oxidation .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids is feasible at the para position under Pd catalysis, enabling structural diversification .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
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Acidic Conditions : Protonation of the piperazine nitrogen enhances solubility but may lead to ring-opening at extremes (pH < 2) .
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Basic Conditions : Deprotonation of the hydroxyl groups accelerates hydrolysis of the pyridinone ring (t₁/₂ = 4.3 hrs at pH 10) .
Key Research Findings
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Synthetic Optimization : One-pot multicomponent reactions using 4-hydroxy-6-methylpyridin-2(1H)-one and substituted aldehydes achieve yields >70% under microwave irradiation .
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Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP4F11) metabolize the hydroxyethyl side chain, forming active intermediates in cancer cell lines .
This compound's reactivity profile underscores its versatility in medicinal chemistry, particularly for developing kinase inhibitors and PROTACs . Further studies should explore photochemical reactions and catalytic asymmetric modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridin-2-one and Pyridazinone Derivatives
- Target Compound : Pyridin-2-one core with 4-fluorophenyl and hydroxyethylpiperazine substituents.
- Compound: 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one Core: Pyridazin-3(2H)-one (six-membered ring with two adjacent nitrogen atoms). Substituents: 4-fluorophenylpiperazine (shared with target), morpholino group (enhances solubility), and phenyl group.
Piperazine-Containing Heterocycles
- Compounds: 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(3,4-dimethoxyphenyl)-9-methyl-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Core: Pyrido[1,2-a]pyrimidin-4-one (fused bicyclic system). Substituents: Piperazine with aryl groups (3-fluoro-4-methylphenyl or dimethoxyphenyl). The dimethoxyphenyl group in one derivative may improve CNS penetration due to increased lipophilicity .
Anti-Inflammatory Pyridazinone ()
- Compound: 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Core: Pyridazin-3(4H)-one (partially saturated). Activity: IC50 = 11.6 μM against LPS-induced macrophage inflammation. However, the target compound’s hydroxyethylpiperazine could modulate different pathways (e.g., kinase inhibition) .
Structural and Pharmacological Data Table
Key Research Findings and Implications
- Piperazine Role : Piperazine derivatives (e.g., 4-fluorophenylpiperazine in the target compound) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The hydroxyethyl group may reduce crystallinity, improving bioavailability .
- Anti-Inflammatory Potential: While ’s pyridazinone lacks piperazine, its activity suggests the target compound’s pyridin-2-one core could be optimized for similar applications with structural modifications .
Preparation Methods
β-Keto Ester Cyclization
Ethyl acetoacetate (a β-keto ester) reacts with ammonium acetate or hydrazine derivatives under acidic conditions to form 4-hydroxy-6-methylpyridin-2(1H)-one. For the target compound, ethylation at position 1 is achieved using ethyl iodide or ethyl bromide in the presence of a base (e.g., K2CO3) in DMF or DMSO.
Example Protocol
- Ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), and methyl benzoylformate (2.0 mmol) are combined in 50% ethanol.
- InCl3 (20 mol%) is added as a Lewis acid catalyst under ultrasound irradiation (40°C, 20 min).
- Ethylation: The intermediate is treated with ethyl iodide (1.2 eq) and K2CO3 in DMF at 60°C for 6 hours.
Key Data
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 85–95 | InCl3, 50% EtOH, ultrasound |
| Ethylation | 75–80 | K2CO3, DMF, 60°C |
Synthesis of the 4-(2-Hydroxyethyl)Piperazine Moiety
The 4-(2-hydroxyethyl)piperazine side chain is synthesized via nucleophilic substitution or reductive amination.
Piperazine Functionalization
N-(2-Hydroxyethyl)piperazine is prepared by reacting piperazine with 2-chloroethanol or ethylene oxide under basic conditions.
Protocol from Patent Literature
- Piperazine (1.0 eq) and 2-chloroethanol (1.2 eq) are refluxed in toluene with K2CO3 (2.0 eq) for 12 hours.
- The product is purified via distillation (b.p. 120–125°C under reduced pressure), yielding N-(2-hydroxyethyl)piperazine (75–80%).
Construction of the 4-Fluorophenyl-Piperazine Hybrid Side Chain
The benzhydryl-type side chain requires coupling a 4-fluorophenyl group to the piperazine nitrogen. A Mannich reaction or Ullmann coupling is employed.
Mannich Reaction
A three-component reaction between 4-fluorobenzaldehyde, N-(2-hydroxyethyl)piperazine, and the pyridinone core facilitates C–N bond formation.
- Solvent: Acetonitrile
- Catalyst: InCl3 (15 mol%)
- Temperature: 60°C, 8 hours
- Yield: 70–75%
Final Assembly and Characterization
The convergent synthesis concludes with coupling the side chain to the pyridinone core. Microwave-assisted synthesis or ultrasound irradiation enhances efficiency.
Coupling Protocol
- The pyridinone core (1.0 eq) and 4-fluorophenyl-piperazine intermediate (1.2 eq) are dissolved in dry THF.
- NaH (1.5 eq) is added under nitrogen, followed by heating at 80°C for 12 hours.
- Purification via column chromatography (SiO2, EtOAc/hexane) yields the final compound (60–65%).
Analytical Validation
- 1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J = 7.2 Hz, 3H, CH2CH3), 2.45–2.60 (m, 8H, piperazine), 3.55 (t, J = 6.0 Hz, 2H, CH2OH).
- ESI–MS : m/z 390.2 [M+H]+.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and what factors influence yield optimization?
- Methodology :
- Stepwise synthesis : Begin with the formation of the pyridinone core via condensation reactions (e.g., using substituted pyridin-2(1H)-one precursors) under controlled pH and temperature .
- Functionalization : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorobenzyl halides) and the piperazine moiety via Mannich-type reactions. The hydroxyethyl group on piperazine can be added through alkylation with ethylene oxide .
- Yield optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly affect yields. For example, using polar aprotic solvents like DMF improves solubility of intermediates, while catalytic amounts of triethylamine enhances substitution efficiency .
Q. How can researchers verify the structural integrity of this compound, particularly the stereochemistry of the piperazine and fluorophenyl groups?
- Methodology :
- Spectroscopic analysis : Use and NMR to confirm connectivity, with emphasis on splitting patterns for fluorophenyl protons (e.g., meta/para coupling) and piperazine methylene groups. NMR is critical for verifying fluorophenyl substitution .
- X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) can confirm bond angles and torsional strain .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected g/mol) and fragmentation patterns .
Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?
- Methodology :
- In vitro receptor binding : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter receptors .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity. Dose-response curves (0.1–100 µM) can identify IC values .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures, critical for storage and handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor affinity results across studies?
- Methodology :
- Experimental replication : Repeat assays under standardized conditions (e.g., buffer pH, temperature) to minimize variability. Use positive controls (e.g., known receptor agonists/antagonists) .
- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to model interactions with receptor binding pockets. Compare results with crystallographic data (e.g., PDB entries for serotonin receptors) .
- Meta-analysis : Aggregate data from multiple studies using tools like GraphPad Prism to identify outliers or trends obscured by small sample sizes .
Q. What strategies optimize the compound’s bioavailability given its high polarity and potential metabolic instability?
- Methodology :
- Prodrug design : Modify the hydroxyethyl group on piperazine with ester or carbamate prodrugs to enhance lipophilicity. Hydrolysis in vivo regenerates the active form .
- Nanoparticle encapsulation : Use PEGylated liposomes or polymeric nanoparticles to improve solubility and prolong half-life. Characterize encapsulation efficiency via HPLC .
- Metabolic profiling : Incubate the compound with liver microsomes (human or rodent) to identify major metabolites. LC-MS/MS tracks hydroxylation or glucuronidation pathways .
Q. How should researchers design experiments to investigate the environmental impact of this compound, including biodegradation and ecotoxicity?
- Methodology :
- Fate studies : Use OECD Test Guideline 307 to assess aerobic/anaerobic degradation in soil/water systems. Monitor residual concentrations via LC-UV/MS .
- Aquatic toxicity : Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC values. Chronic exposure studies (28 days) evaluate sublethal effects .
- Bioaccumulation : Calculate log (octanol-water partition coefficient) experimentally or via computational tools (e.g., EPI Suite) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
